molecular formula C15H19ClN4O4S2 B2644392 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane CAS No. 1904278-79-0

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2644392
CAS No.: 1904278-79-0
M. Wt: 418.91
InChI Key: NVTWXBVFSZXCHP-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane is a synthetic organic compound characterized by its unique diazepane ring structure substituted with imidazolyl and chloromethylphenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamine precursors under acidic or basic conditions.

    Sulfonylation: The diazepane ring is then subjected to sulfonylation reactions. The imidazolyl and chloromethylphenyl groups are introduced through sulfonyl chloride intermediates.

    Final Assembly: The final step involves the coupling of the sulfonylated intermediates to form the target compound. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing the sulfonyl groups.

    Substitution: Substituted derivatives where the sulfonyl groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting the function of the target molecule. The diazepane ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane Derivatives: Compounds with similar diazepane ring structures but different substituents.

    Sulfonylated Imidazoles: Compounds with imidazole rings substituted with sulfonyl groups.

    Chloromethylphenyl Sulfonyl Compounds: Compounds with chloromethylphenyl groups attached to sulfonyl functionalities.

Uniqueness

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-chloro-2-methylphenyl)sulfonyl)-1,4-diazepane is unique due to the combination of its diazepane ring with both imidazolyl and chloromethylphenyl sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O4S2/c1-12-13(16)4-2-5-14(12)25(21,22)19-6-3-7-20(9-8-19)26(23,24)15-10-17-11-18-15/h2,4-5,10-11H,3,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTWXBVFSZXCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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